(2R,6R)-2,6-Dimethylpiperazine dihydrochloride
Description
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
CAS No. |
162240-93-9 |
|---|---|
Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 g/mol |
IUPAC Name |
(2R,6R)-2,6-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-5-3-7-4-6(2)8-5;/h5-8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI Key |
VLTKHJPAZCPKEC-KGZKBUQUSA-N |
SMILES |
CC1CNCC(N1)C.Cl.Cl |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1)C.Cl |
Canonical SMILES |
CC1CNCC(N1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethylpiperazine dihydrochloride typically involves the reaction of 2,6-dimethylpiperazine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The reaction is usually performed in an aqueous or alcoholic medium, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and concentration, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of (2R,6R)-2,6-Dimethylpiperazine.
Reduction: Secondary amines derived from (2R,6R)-2,6-Dimethylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-Dimethylpiperazine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant properties.
(2R,6R)-1,2,6-Trimethylpiperazine dihydrochloride: Another derivative of piperazine with similar structural features.
Uniqueness
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups at the 2 and 6 positions. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
